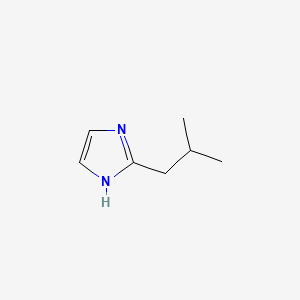

2-(2-Methylpropyl)-1H-imidazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylpropyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXJLECGYGFJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210458 | |

| Record name | 2-(2-Methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61491-92-7 | |

| Record name | 2-(2-Methylpropyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61491-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061491927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Imidazole Scaffolds in Modern Chemical Research

The imidazole (B134444) nucleus is a cornerstone of modern chemical and pharmaceutical research, owing to its unique structural and electronic properties. mdpi.com First synthesized in 1858, this five-membered heterocycle is not merely a synthetic curiosity but a fundamental component of many natural and biologically vital molecules, including the amino acid histidine, histamine, and purines. mdpi.comiosrjournals.orgnih.gov

The significance of the imidazole scaffold stems from several key characteristics:

Biological Activity: Imidazole-based compounds exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. mdpi.comnih.gov This broad utility has made the imidazole ring a "privileged structure" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents.

Unique Physicochemical Properties: The imidazole ring is an electron-rich aromatic system. It is amphoteric, meaning it can act as both a weak acid and a weak base. iosrjournals.org The presence of two nitrogen atoms allows for hydrogen bonding, which is crucial for its interaction with biological targets like enzymes and receptors.

Versatility in Synthesis and Functionalization: The imidazole core is amenable to various chemical modifications, allowing chemists to fine-tune the properties of the resulting molecules. It serves as a versatile synthon in the development of new drugs and functional materials. mdpi.comnih.gov

Applications Beyond Medicine: The utility of imidazole scaffolds extends to materials science, where they are used in the development of ionic liquids, polymers, and corrosion inhibitors. They also play a role in catalysis, either as ligands for transition metals or as organocatalysts themselves. mdpi.com

Overview of Alkyl Substituted Imidazoles and Their Chemical Relevance

The introduction of alkyl groups onto the imidazole (B134444) core significantly modifies its chemical personality, influencing its solubility, steric profile, and electronic nature, which in turn dictates its applications. 2-(2-Methylpropyl)-1H-imidazole is a prime example of this class.

The synthesis of alkyl-substituted imidazoles can be achieved through several established methods, including the Debus and Radziszewski reactions, which involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). mdpi.com Modern synthetic protocols offer more sophisticated and efficient routes to create specifically substituted imidazoles. For instance, a patent describes a process for manufacturing imidazoles by reacting glyoxal (B1671930), ammonia, and an aldehyde in the presence of a Brønsted acid, a method applicable to a wide variety of imidazoles using inexpensive starting materials. nih.govgoogle.com

Alkyl-substituted imidazoles are chemically relevant for several reasons:

Building Blocks in Organic Synthesis: Like its simpler analogue, 2-methylimidazole (B133640), which is a precursor to a range of drugs like metronidazole, this compound serves as a crucial starting material. exsyncorp.com The isobutyl group can be a key structural element in the target molecule or can be further modified.

Industrial Applications: These compounds are employed as curing agents and accelerators for epoxy resins and as components in the production of polyurethane foams. google.comexsyncorp.com The specific alkyl chain influences the curing speed and the physical properties of the final polymer.

Pharmaceutical Intermediates: The alkyl group can enhance lipophilicity, potentially improving a drug candidate's absorption and distribution characteristics. The synthesis of N-alkylated imidazoles, for example, is a common strategy in medicinal chemistry to produce compounds with desired biological activities. nih.gov

Research Trajectory and Emerging Directions for 2 2 Methylpropyl 1h Imidazole Studies

Direct Synthesis Routes for 2-Alkyl-1H-imidazoles

The direct construction of the imidazole ring remains a primary focus in synthetic organic chemistry. Various methods have been developed to achieve this, ranging from classical multi-component reactions to more recent catalytic and cyclization protocols. These approaches offer different advantages in terms of substrate scope, efficiency, and regioselectivity.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole core through cyclization is a powerful strategy that allows for the introduction of diverse substituents. These methods often involve the formation of one or two bonds of the heterocyclic ring in the key step.

Multi-component Reaction Strategies (e.g., Debus-Radziszewski Imidazole Synthesis)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.com The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, is a classic example of an MCR for preparing imidazoles. wikipedia.orgwikiwand.comscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgscribd.com A modification of this method, where a primary amine replaces one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. wikiwand.com

The general scheme for the Debus-Radziszewski synthesis is as follows:

Scheme 1: General representation of the Debus-Radziszewski imidazole synthesis.

Modern variations of this reaction utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, p-toluenesulfonic acid (PTSA) has been used as an inexpensive and non-toxic catalyst for the one-pot synthesis of substituted imidazoles. isca.me Microwave-assisted syntheses have also been developed to accelerate the reaction. nih.gov These MCRs provide a straightforward route to a wide array of substituted imidazoles, including those with alkyl groups at the 2-position, by selecting the appropriate aldehyde. isca.meresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | Heat | 2,4,5-Trisubstituted Imidazole |

| Benzil | Substituted Benzaldehyde | Ammonium (B1175870) Acetate (B1210297)/Aniline | p-Toluenesulfonic acid (PTSA) | 1,2,4,5-Tetrasubstituted Imidazole |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Benzil | Primary Amines/Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Microwave | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles |

Cyclization Protocols Involving Amido-nitriles

A more recent approach to imidazole synthesis involves the cyclization of amido-nitriles. This method offers a pathway to 2,4-disubstituted NH-imidazoles under mild conditions, accommodating a variety of functional groups. rsc.org The reaction is believed to proceed through a nickel-catalyzed addition to the nitrile group, followed by tautomerization and dehydrative cyclization. rsc.org The conversion of primary amides to nitriles can be achieved through dehydration using reagents like thionyl chloride. libretexts.orgyoutube.com

Scheme 2: Nickel-catalyzed cyclization of amido-nitriles to form 2,4-disubstituted imidazoles. rsc.org

This strategy is particularly valuable for synthesizing imidazoles with specific substitution patterns that might be difficult to achieve through traditional multi-component reactions.

Oxidative Cyclization Methodologies

Oxidative cyclization represents another important route to the imidazole ring. These methods often involve the formation of the heterocycle from acyclic precursors under oxidative conditions. For example, some multi-component reactions leading to 2-imidazolines can subsequently undergo air oxidation to yield the corresponding imidazoles. acs.org

A notable example is the copper-catalyzed [3+2] cycloaddition reaction that utilizes oxygen as an oxidant, avoiding the need for expensive or toxic catalysts. acs.org Another approach involves the oxidative cyclization of 1-phenyl-5-iodoimidazole using an Oxone/H2SO4 system to prepare imidazole-substituted cyclic iodonium salts. nih.gov These iodonium salts can then be further functionalized. nih.gov

| Precursor(s) | Oxidant/Catalyst | Product Type |

| Amines, Aldehydes, Isocyanides | Air | Imidazoles (from 2-imidazolines) |

| Varies (in [3+2] cycloadditions) | Oxygen/Copper catalyst | Multisubstituted Imidazoles |

| 1-Phenyl-5-iodoimidazole | Oxone/H2SO4 | Imidazole-substituted cyclic iodonium salts |

Annulation Reactions (e.g., [3+2] Cycloadditions)

Annulation reactions, particularly [3+2] cycloadditions, have emerged as powerful tools for constructing the imidazole ring with high regioselectivity. researchgate.net These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered imidazole ring.

Several variations of this strategy exist:

Copper-catalyzed [3+2] cycloaddition: This method provides a simple route to multisubstituted imidazoles with good yields and high regioselectivity. acs.org

[3+2] Cycloaddition of vinyl azides with amidines: This catalyst-free approach allows for the selective synthesis of 2,4-disubstituted imidazoles with good functional group tolerance. acs.org

[3+2] Cycloaddition of benzimidates and 2H-azirines: Catalyzed by zinc chloride, this reaction yields multisubstituted imidazoles under mild conditions. organic-chemistry.org

Reaction of azomethine ylides with nitriles: This method, sometimes catalyzed by trifluoroacetic acid, can produce imidazolines which are then oxidized to imidazoles. thieme-connect.com

These cycloaddition strategies offer a high degree of control over the substitution pattern of the final imidazole product. acs.orgacs.orgorganic-chemistry.orgthieme-connect.com

Ring Construction from N-Propargylamines

N-propargylamines are versatile building blocks for the synthesis of imidazoles. rsc.orgresearchgate.net Various protocols have been developed that utilize these precursors to construct the imidazole core, often with high efficiency and regioselectivity. rsc.orgresearchgate.net

One such method involves the reaction of N-propargylamines with carbodiimides in the presence of a titanacarborane monoamide catalyst, which proceeds via a [3+2] annulation to afford substituted 2-aminoimidazoles. organic-chemistry.org Another approach is a base-mediated, transition-metal-free hydroamination of propargylamines with isothiocyanates, leading to imidazole-2-thiones through a 5-exo-dig cycloisomerization. organic-chemistry.org The reaction mechanism involves the initial formation of a propargylthiourea intermediate, which then undergoes base-catalyzed cyclization. organic-chemistry.org These methods highlight the utility of N-propargylamines in accessing a range of functionalized imidazole derivatives. rsc.orgresearchgate.netorganic-chemistry.org

| Starting Material(s) | Reagent(s)/Catalyst | Product Type |

| N-Propargylamines | Carbodiimides / Titanacarborane monoamide | 2-Aminoimidazoles |

| N-Propargylamines | Isothiocyanates / NaOH | Imidazole-2-thiones |

Nucleophilic Substitution Approaches for Imidazole Functionalization

Nucleophilic substitution reactions represent a cornerstone in the functionalization of pre-formed imidazole rings. These reactions can target either the nitrogen atoms or, under certain conditions, the carbon atoms of the imidazole core.

A prevalent method for the synthesis of N-substituted imidazoles is the direct alkylation of an imidazole with an alkyl halide. For instance, the synthesis of 1-isobutyl-2-methylimidazole can be achieved through the substitution reaction of 2-methylimidazole (B133640) with isobutyl chloride in the presence of a solvent and an acid-binding agent. google.com The reaction temperature is typically maintained between 50 and 110 °C, with a molar ratio of 2-methylimidazole to isobutyl chloride ranging from 1:1.1 to 1:1.5. google.com This approach offers a straightforward route to N-alkylated imidazoles with good yields and is amenable to various solvents like DMF or toluene, and a range of bases including sodium hydroxide, potassium hydroxide, potassium carbonate, or sodium hydride. google.com

Computational studies have been employed to investigate the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanone derivatives, providing insights into the reaction mechanism and the reactivity of the imidazole nucleus. semanticscholar.org Furthermore, the electrophilic properties of 4H-imidazoles and their protonated forms allow for the introduction of nucleophilic entities, leading to substitution at the C4 and/or C5 positions of the imidazole ring. sci-hub.se

Catalytic Synthetic Strategies for Imidazole Ring Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of the imidazole ring, offering advantages in terms of efficiency, selectivity, and functional group tolerance. Various transition metals have been successfully employed to catalyze the formation of substituted imidazoles.

Copper-Catalyzed Protocols

Copper catalysis is a versatile tool for the synthesis of a wide range of imidazole derivatives. One notable approach involves the copper-catalyzed reaction between two different isocyanides, which leads to the formation of imidazoles in good yields. nih.gov This reaction is thought to proceed through the activation of a C-H bond in one of the isocyanide substrates by the copper catalyst, followed by a [3+2] cycloaddition. nih.gov

Another powerful copper-catalyzed method is the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. This strategy has been shown to produce 2,4,5-trisubstituted imidazoles in excellent yields. The use of a copper(I) iodide (CuI) catalyst in a solvent such as DMSO or ethanol (B145695) has proven effective for this transformation.

| Catalyst | Substrates | Product | Yield (%) | Reference |

| CuI | Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | up to 95 |

A one-pot synthesis of divergent aryl imidazole derivatives from ketones has also been developed using a copper salt and ammonium carbonate as the nitrogen source. This method proceeds via an α-amination and oxidative C–C bond cleavage. nih.gov

Palladium-Catalyzed Methods

Palladium catalysis offers a powerful platform for the synthesis of highly substituted imidazoles through multicomponent reactions. A notable example is the palladium-catalyzed synthesis of imidazoles from imines and acid chlorides. scribd.com This process involves the in-situ generation of 1,3-oxazolium-5-olates (Münchnones), which then undergo a 1,3-dipolar cycloaddition with N-tosyl substituted imines to afford the imidazole products with excellent regiochemical control. scribd.com This methodology is versatile, allowing for the incorporation of aryl, alkyl, heterocyclic, and vinyl substituents. scribd.com

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of imidazoles and other heterocycles. These reactions often proceed through C-H activation and annulation pathways, offering high atom economy. mdpi.com For instance, a palladium-catalyzed decarboxylative addition and cyclization sequence of aromatic carboxylic acids with functionalized aliphatic nitriles provides an efficient route to multisubstituted imidazoles and oxazoles. sci-hub.se

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

| Pd(OAc)₂ / Ligand | Imines, Acid Chlorides | Highly substituted imidazoles | Multicomponent, regioselective | scribd.com |

| Pd Catalyst | Aromatic Carboxylic Acids, Aliphatic Nitriles | Substituted imidazoles and oxazoles | Decarboxylative, single-step | sci-hub.se |

| Pd₂(dba)₃ / P(2-furyl)₃ | 2,3-Disubstituted Indoles, Allylic Electrophiles | β-Allylated Indolenines | Mild conditions, functional group tolerant | nih.gov |

Gold-Catalyzed Annulation Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles, including imidazoles, often proceeding through the activation of alkynes. A novel three-component cascade reaction for synthesizing imidazoles utilizes readily available alkynes, azides, and nitriles. irjmets.com The optimization of the gold(I) catalyst system, including the choice of ligand and counterion, is crucial for the efficiency of this transformation. irjmets.com Buchwald-type ligands and silver triflimide as a co-catalyst have been shown to enhance the reaction yield. irjmets.com

Gold-catalyzed annulation reactions provide another avenue to substituted imidazoles. For example, the reaction of anthranils, 1,2,4-oxadiazoles, or 4,5-dihydro-1,2,4-oxadiazoles with ynamides, catalyzed by Au(I), proceeds via an α-imino gold carbene intermediate to yield substituted indoles and imidazoles. nih.gov

| Catalyst System | Reactants | Product | Key Intermediate | Reference |

| Au(I) / Buchwald-type ligand / AgNTf₂ | Alkyne, Azide (B81097), Nitrile | Substituted Imidazole | Imino gold carbene | irjmets.com |

| Au(I) | Anthranil/Oxadiazole, Ynamide | Substituted Indole/Imidazole | α-Imino gold carbene | nih.gov |

Zinc-Based Heterogeneous Catalysis

Zinc-based catalysts, particularly heterogeneous systems, offer advantages in terms of recyclability and ease of use. Bis(alkylimidazole) complexes of zinc, with the general formula (RIm)₂ZnX₂, have been prepared and shown to be effective catalysts for the synthesis of glycerol carbonate from glycerol and urea. researchgate.net The catalytic activity of these complexes is influenced by the nature of the alkyl substituent on the imidazole ring and the halide anion. researchgate.net

The development of recyclable heterogeneous zinc/imidazole catalysts for transesterification reactions further highlights the utility of zinc in catalysis. These catalysts can be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.gov

| Catalyst | Reaction | Key Features | Reference |

| (RIm)₂ZnX₂ | Glycerolysis of urea | Acid-base bifunctional, tunable activity | researchgate.net |

| Heterogeneous Zinc/Imidazole | Transesterification | Recyclable, stable | nih.gov |

Ruthenium-Catalyzed Oxidation Routes

Ruthenium catalysts have proven effective in a variety of transformations leading to imidazole derivatives. A notable example is the ruthenium-catalyzed borrowing hydrogen protocol for the synthesis of NH-imidazoles. This three-component reaction between a benzylic alcohol, a 1,2-diketone, and ammonium acetate under aerobic conditions, catalyzed by a diruthenium(II) complex, provides regioselective access to C-2, C-4, and C-5 substituted imidazoles. ijprajournal.com

Ruthenium-catalyzed hydroesterification of alkenes using formates has also been significantly improved by the use of imidazole derivatives as ligands. nih.gov This method allows for the synthesis of one-carbon-elongated esters and lactones in high yields without the need for toxic carbon monoxide. nih.gov Furthermore, ruthenium(II) complexes have been utilized for the synthesis of isochromenes through a hydroxyl-directed C-H/O-H functionalization process. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Diruthenium(II) complex | Borrowing Hydrogen | Benzylic alcohol, 1,2-diketone, Ammonium acetate | Substituted NH-imidazoles | ijprajournal.com |

| Ru-catalyst / Imidazole ligand | Hydroesterification | Alkenes, Formates | Esters, Lactones | nih.gov |

| Cationic Ruthenium(II) complexes | Oxidative Annulation | Alkynes, Benzyl alcohols | Isochromenes | nih.gov |

Solvent-Free and Microwave-Assisted Synthetic Approaches

In alignment with the principles of green chemistry, solvent-free and microwave-assisted synthesis techniques have emerged as powerful alternatives to traditional methods. researchgate.net These approaches often lead to dramatically reduced reaction times, increased yields, and a significant reduction in hazardous waste.

Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates significantly compared to conventional heating methods. nih.gov A notable application is the solvent-free, microwave-assisted ring-opening of epoxides with imidazole derivatives. For instance, the reaction of 2-methylimidazole with phenyl glycidyl ether can be completed in just one minute at 120°C, affording the desired product in good yield. nih.gov This efficiency is particularly advantageous for high-throughput screening in drug discovery, allowing for the rapid generation of compound libraries. nih.govnih.gov

The combination of solvent-free conditions with microwave assistance minimizes the environmental impact by eliminating the need for potentially toxic organic solvents and reducing energy consumption. organic-chemistry.org This methodology has been successfully applied to a range of imidazole and pyrazole derivatives, demonstrating its broad utility. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reactants | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave-Assisted | 2-Methylimidazole, Phenyl Glycidyl Ether | None (Solvent-Free) | 120 °C | 1 min | 49% | nih.gov |

| Conventional | 1,2-Dione, Aldehyde, Ammonium Acetate | Ethanoic Acid | Reflux | 1-2 hours | Good | orientjchem.org |

Regioselective Synthesis of this compound Derivatives

Controlling the regiochemistry of substitution on the imidazole ring is critical for defining a molecule's biological activity and material properties. Regioselective synthesis ensures that substituents are placed at specific positions, avoiding the formation of undesired isomers.

A highly regioselective method has been developed for the synthesis of 1,2,5-trisubstituted 1H-imidazoles. This approach involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov The reaction exhibits excellent regioselectivity, producing the 1,2,5-trisubstituted imidazolecarboxaldehydes in ratios as high as 100:0 over the 1,2,4-isomer. nih.gov This level of control is crucial for applications where a single, specific isomer is required, such as in the synthesis of the antihypertensive drug Eprosartan. nih.gov

Another strategy for achieving regiocontrol involves leveraging the influence of substituents on the starting materials. For example, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides is driven by the presence of a 2-hydroxyaryl group on the imine precursor. nih.gov Computational studies have revealed that this hydroxyl group facilitates an intramolecular proton transfer, guiding the reaction pathway toward the desired imidazole derivative instead of other potential products. nih.gov

Table 2: Examples of Regioselective Imidazole Synthesis

| Reaction Type | Key Reagents | Product Type | Regioselectivity (Isomer Ratio) | Reference |

|---|---|---|---|---|

| Amidination/Cyclization | N-monosubstituted amidines, 2-halo-3-alkoxy-2-propenals | 1,2,5-Trisubstituted Imidazoles | 85:15 to 100:0 | nih.gov |

| Multi-component Reaction | 2-Hydroxybenzylidene imines, Aromatic aldehydes | 1,2,5-Trisubstituted Imidazoles | High (driven by 2-hydroxyaryl group) | nih.gov |

| Catalytic Multi-component | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | Selectivity controlled by catalyst (e.g., Zn(BF₄)₂) | rsc.org |

Green Chemistry Principles in Imidazole Synthesis

The synthesis of imidazoles is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key developments include the use of alternative energy sources, biodegradable catalysts, and minimizing waste.

Ultrasound-assisted synthesis is one such green technique. Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This method has been applied to the synthesis of various imidazole derivatives, offering a milder and more rapid alternative to traditional protocols. nih.gov

The use of natural, biodegradable catalysts represents another significant advancement. For example, lemon juice, which is inexpensive and non-toxic, has been successfully employed as a biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This approach avoids the use of hazardous organic solvents and metal catalysts, which are often expensive and can lead to metal contamination. researchgate.net These green methodologies are part of a broader effort to develop more sustainable pathways for the synthesis of pharmaceutically important molecules. researchgate.net

Synthetic Utility of this compound as a Building Block in Complex Molecule Construction

The imidazole ring, and specifically derivatives like this compound, are fundamental building blocks for constructing more complex molecules with significant applications in medicine and technology. lifechemicals.com The specific substituent at the 2-position can be crucial for modulating the molecule's interaction with biological targets or its material properties.

The utility of the 2-substituted imidazole core is exemplified by its presence in numerous pharmaceutical agents. The synthesis of the drug Eprosartan, used to treat high blood pressure, relies on a regioselective method to construct its 2-substituted imidazole core. nih.gov This demonstrates how advanced synthetic control over the imidazole structure is directly linked to the development of valuable therapeutics.

Furthermore, substituted imidazoles serve as versatile intermediates for creating complex heterocyclic scaffolds. For instance, 2-aminobenzimidazoles can be used as building blocks in microwave-assisted reactions to construct trinuclear imidazole-fused hybrid structures. rsc.orgnih.gov These reactions proceed through a transition metal-free pathway, representing a green method for assembling polynuclear N-fused systems. nih.gov The imidazole moiety is also a key component in materials science, forming the basis for ionic liquids, catalysts, and high-nitrogen energetic compounds. lifechemicals.commdpi.com

Table 3: Compounds Synthesized Using Imidazole Building Blocks

| Imidazole Building Block | Resulting Complex Molecule/Scaffold | Field of Application | Reference |

|---|---|---|---|

| 1,2,5-Trisubstituted Imidazole Intermediate | Eprosartan | Pharmaceuticals | nih.gov |

| 2-Aminobenzimidazoles | Trinuclear Imidazole-Fused Hybrids | Materials Science / Medicinal Chemistry | rsc.orgnih.gov |

| 2-[(1-Methylpropyl)dithio]-1H-imidazole | PX-12 (Cancer therapeutic candidate) | Pharmaceuticals | nih.gov |

| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) | Starting material for high-nitrogen compounds | Energetic Materials | mdpi.com |

Reaction Mechanism Elucidation for Imidazole Ring Formation and Substitution

The formation of the 2-substituted imidazole ring, such as in this compound, can be achieved through various synthetic routes, most notably variations of the Debus and Radziszewski syntheses. pharmaguideline.comglobalresearchonline.net These methods typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For this compound, isovaleraldehyde (B47997) would serve as the aldehyde component.

A general mechanism for imidazole formation from a dicarbonyl, an aldehyde (isovaleraldehyde), and ammonia involves the initial formation of a diimine intermediate from the dicarbonyl and ammonia. The aldehyde then reacts with ammonia to form an imine. These intermediates then condense, and subsequent cyclization and dehydration (aromatization) lead to the formation of the imidazole ring. nih.gov

The formation of the imidazole ring proceeds through several key intermediates. In the context of a Radziszewski-type synthesis, the reaction between a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (isovaleraldehyde), and ammonia involves the following proposed steps:

Imine Formation: The aldehyde reacts with ammonia to form an imine. Simultaneously, the 1,2-dicarbonyl compound reacts with ammonia to form a diimine.

Condensation: The nucleophilic nitrogen of the imine derived from isovaleraldehyde attacks one of the imine carbons of the diimine derived from the dicarbonyl compound.

Cyclization: An intramolecular nucleophilic attack by the other nitrogen of the diimine derivative onto the carbon of the initial imine bond leads to the formation of a dihydroxyimidazoline (or a related tautomer), a five-membered ring intermediate. youtube.com

Dehydration/Aromatization: The loss of two water molecules from this cyclic intermediate results in the formation of the aromatic imidazole ring. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states of these steps. For instance, in related imidazole syntheses, the cyclization step is often found to have a significant energy barrier, representing a key transition state. nih.gov The final aromatization step, involving the elimination of water, is typically energetically favorable and drives the reaction to completion. rsc.org

The choice of catalysts and reagents significantly impacts the efficiency and selectivity of imidazole synthesis.

Catalysts:

Lewis and Brønsted Acids: Catalysts like p-toluenesulfonic acid (TsOH), ferric chloride (FeCl₃), and various zeolites (e.g., ZSM-11) can enhance the rate of reaction by activating the carbonyl groups of the aldehyde and dicarbonyl compound towards nucleophilic attack. nih.govnih.gov For example, iron catalysts can act as Lewis acids to activate carbonyls. rsc.org

Copper Salts: Copper iodide (CuI) has been shown to be an effective catalyst for the synthesis of trisubstituted imidazoles, promoting the reaction between benzoin, aldehydes, and ammonium acetate. rsc.org

Iodine: Molecular iodine can also catalyze the formation of imidazoles, often used in multicomponent reactions. nih.gov

Reagents:

Ammonia Source: While aqueous ammonia can be used, ammonium acetate is a common alternative that also serves as a mild acidic catalyst. nih.govnih.gov Formamide can also be used as a source of ammonia. pharmaguideline.com

Solvents: The reaction can be performed under various conditions, including solvent-free conditions, which can be more environmentally friendly. nih.gov Polyethylene glycol (PEG) has also been used as a solvent. globalresearchonline.net

The table below summarizes the effect of various catalysts on imidazole synthesis.

| Catalyst | Role | Typical Reaction | Reference(s) |

| p-Toluenesulfonic acid (TsOH) | Brønsted acid | Increases electrophilicity of carbonyl carbons | nih.gov |

| Ferric chloride (FeCl₃) | Lewis acid | Activates carbonyls toward nucleophilic addition | rsc.org |

| ZSM-11 Zeolite | Heterogeneous acid catalyst | Facilitates multicomponent reactions under solvent-free conditions | nih.gov |

| Copper Iodide (CuI) | Lewis acid | Catalyzes synthesis of trisubstituted imidazoles | rsc.org |

During the synthesis of certain imidazole derivatives, intramolecular rearrangements can occur. For example, the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), involves the formation of an imidazoline (B1206853) intermediate that can undergo rearrangement. researchgate.netmdpi.com In some cases, unexpected rearrangements can lead to different isomeric products. For instance, an unusual rearrangement in the van Leusen synthesis involving a ketimine led to a 1,4-disubstituted 5-methylimidazole. researchgate.net

The crucial step in many imidazole syntheses is the intramolecular cyclization. This involves the nucleophilic attack of a nitrogen atom onto an electrophilic carbon to form the five-membered ring. youtube.comrsc.org The efficiency of this step is often dependent on the specific substrates and reaction conditions. For example, in the synthesis of 2,4-disubstituted imidazoles from vinyl azides and amidines, a [3 + 2] cycloaddition mechanism is proposed, where the amidine acts as a three-atom component and the vinyl azide as a two-atom component, followed by cyclization and aromatization. acs.org

Electrophilic and Nucleophilic Reactivity Mechanisms of the 1H-Imidazole Ring System

The imidazole ring in this compound exhibits a rich reactivity profile towards both electrophiles and nucleophiles.

Electrophilic Substitution: The imidazole ring is electron-rich and thus susceptible to electrophilic attack. globalresearchonline.net Substitution typically occurs at the C4 or C5 positions, as attack at the C2 position would lead to a less stable cationic intermediate where the positive charge is adjacent to the positively charged nitrogen in one of the resonance structures. uobabylon.edu.iq However, if the C4 and C5 positions are blocked, substitution can occur at C2. uobabylon.edu.iq The isobutyl group at the C2 position is an electron-donating group, which further activates the ring towards electrophilic substitution.

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult. pharmaguideline.comglobalresearchonline.net However, it can occur if the ring is substituted with strong electron-withdrawing groups or if a good leaving group (like a halogen) is present. pharmaguideline.comrsc.org Nucleophilic attack preferentially occurs at the C2 position. nih.gov The presence of a protonated imidazolium (B1220033) group can significantly enhance the electrophilic reactivity of adjacent groups, making them susceptible to nucleophilic attack. acs.org

Acid-Base Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct acid-base properties, making it amphoteric. wikipedia.orgchemicalbook.com

Basicity: The pyridine-like nitrogen (N3), with its lone pair of electrons in an sp² hybrid orbital, is basic. chemicalbook.comyoutube.com It can accept a proton to form a symmetrical and resonance-stabilized imidazolium cation. wikipedia.orgquora.com The pKa of the conjugate acid of imidazole is approximately 7.0, making it a stronger base than pyridine. wikipedia.orgnih.gov The electron-donating isobutyl group at the C2 position in this compound is expected to slightly increase the basicity of the N3 nitrogen compared to unsubstituted imidazole.

Acidity: The pyrrole-like nitrogen (N1), which bears a hydrogen atom, is weakly acidic. chemicalbook.comyoutube.com In the presence of a strong base, this proton can be removed to form the imidazolide (B1226674) anion. wikipedia.org The pKa for this deprotonation is approximately 14.5 for unsubstituted imidazole. wikipedia.org

The table below summarizes the acid-base properties of the imidazole ring.

| Property | Nitrogen Atom Involved | Description | Approximate pKa (for unsubstituted imidazole) | Reference(s) |

| Basicity | N3 (Pyridine-like) | Accepts a proton to form an imidazolium cation. | 7.0 (for the conjugate acid) | wikipedia.orgnih.gov |

| Acidity | N1 (Pyrrole-like) | Donates a proton in the presence of a strong base to form an imidazolide anion. | 14.5 | wikipedia.org |

Thermally Induced Transformations and Decarboxylation Pathways

Decarboxylation is a common thermal transformation for imidazolecarboxylic acids. This reaction typically proceeds readily upon heating, often without the need for a catalyst, to yield the corresponding imidazole. For example, imidazole-4,5-dicarboxylic acid can be decarboxylated to imidazole. While this compound itself does not have a carboxyl group to undergo decarboxylation, this pathway is a key transformation for related carboxylated derivatives.

Computational Chemistry and Theoretical Studies on 2 2 Methylpropyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For imidazole (B134444) derivatives, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and other key electronic parameters.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of organic molecules, including imidazole derivatives. nih.gov DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-311+G(d,p)), are used to optimize molecular geometries and predict a wide range of properties. nih.govplos.org These calculations can provide accurate descriptions of the molecular structure and are often used as a starting point for more complex analyses. nih.gov For instance, in studies of various substituted imidazoles, DFT has been successfully used to determine bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data where available. researchgate.net The choice of functional and basis set is crucial and is often validated by comparing calculated results with experimental data for related compounds. plos.org

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While generally less accurate than DFT for many molecular properties due to its neglect of electron correlation, the HF method is still valuable, particularly as a starting point for more advanced post-Hartree-Fock methods. wikipedia.org In computational studies of imidazole-related structures, HF calculations, often with basis sets like 6-311G(d,p), have been used to optimize ground state geometries and calculate electronic properties. ajchem-a.com The results from HF methods can provide qualitative insights and are often used in conjunction with DFT to provide a broader understanding of the electronic structure. ajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. youtube.commalayajournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.orgresearchgate.net

For various imidazole derivatives, the HOMO-LUMO gap has been calculated to understand their reactivity. For example, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating a stable molecule. malayajournal.org The analysis of FMOs can also reveal the sites of electrophilic and nucleophilic attack.

To illustrate the typical values obtained from such calculations on related imidazole compounds, the following interactive table presents data for a series of imidazole alkaloids.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Epiisopiloturine (EPI) | -6.12 | -0.27 | 5.85 |

| Epiisopilosine (EPIIS) | -6.01 | -0.40 | 5.61 |

| Isopilosine (ISOP) | -5.88 | -0.50 | 5.38 |

| Pilosine (PILO) | -5.96 | -0.50 | 5.46 |

| Macaubine (MAC) | -5.69 | -0.56 | 5.13 |

Data adapted from a computational study on imidazole alkaloids. acs.org This data is for illustrative purposes to show typical values for related compounds.

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry can also be employed to explore the mechanisms of chemical reactions involving 2-(2-Methylpropyl)-1H-imidazole. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Conformational Analysis and Energetics of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com For a molecule like this compound, rotation around the bond connecting the isobutyl group to the imidazole ring can lead to different conformers with varying energies.

Computational methods are well-suited for exploring the potential energy surface and identifying the most stable conformers. By systematically rotating the flexible bonds and calculating the energy at each step, a conformational energy profile can be generated. Studies on related N-functionalized imidazoles with branched alkyl groups have shown that the nature of the substituent influences the physical properties of the compound. nih.gov For this compound, the most stable conformation would likely be the one that minimizes steric hindrance between the isobutyl group and the imidazole ring. These calculations are vital for understanding how the molecule's shape affects its interactions with other molecules.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating vibrational frequencies and chemical shifts, computational models can aid in the interpretation of experimental spectra. plos.org

For instance, DFT calculations can predict the vibrational modes of a molecule, which can then be compared to experimental IR and Raman spectra to confirm the molecular structure. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. plos.org In studies of other imidazole derivatives, a good correlation between calculated and experimental spectroscopic data has often been observed, validating the computational models used. plos.orgresearchgate.net

The following table provides an example of how theoretical and experimental NMR data are compared for a related imidazole derivative.

| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |

|---|---|---|

| C1 (Imidazole Ring) | 143.0 | 145.2 |

| C2 (Imidazole Ring) | 151.0 | 153.1 |

| C4 (CH2) | 35.5 | 37.2 |

| C8 (CH) | 85.0 | 86.5 |

This data is illustrative and adapted from a study on a complex imidazole alkaloid to demonstrate the correlation between experimental and theoretical values.

Coordination Chemistry of 2 2 Methylpropyl 1h Imidazole

Ligand Properties of the Imidazole (B134444) Moiety in Metal Complexation

The coordination of 2-(2-methylpropyl)-1H-imidazole to metal centers is primarily dictated by the properties of the imidazole ring itself. The presence of two nitrogen atoms with different chemical environments and a bulky alkyl substituent at the 2-position introduces specific characteristics that govern its behavior as a ligand.

Nitrogen Donor Sites and Basicity Characteristics

The imidazole ring possesses two nitrogen atoms: a pyridinic-type nitrogen (N3) with a lone pair of electrons in an sp2 hybrid orbital, and a pyrrolic-type nitrogen (N1) that is protonated. The pyridinic nitrogen is the primary site for metal coordination, acting as a Lewis base to donate its lone pair of electrons to a metal ion. wikipedia.org The basicity of this nitrogen is a key factor in determining the stability of the resulting metal complex.

The pKa of the conjugate acid of imidazole is approximately 6.95, indicating a moderate basicity that makes it an effective ligand for a wide range of metal ions under physiological conditions. wikipedia.org The introduction of an alkyl group, such as the 2-methylpropyl substituent, generally increases the electron density in the imidazole ring through an inductive effect, which can slightly enhance the basicity of the pyridinic nitrogen. This enhanced basicity can lead to the formation of more stable metal complexes compared to unsubstituted imidazole. The stability of complexes with various imidazole-type ligands has been shown to correlate linearly with the ligand's basicity. researchgate.net

Steric and Electronic Influence of the 2-Methylpropyl Substituent on Coordination Behavior

The 2-methylpropyl (isobutyl) group at the 2-position of the imidazole ring exerts a significant steric influence on the coordination behavior of the ligand. This bulky substituent can hinder the approach of metal ions and other ligands, potentially affecting the coordination number and geometry of the resulting complex. wikipedia.org For instance, while six unsubstituted imidazole ligands can comfortably coordinate to an octahedral metal center, the presence of bulky 2-alkyl substituents can favor lower coordination numbers. wikipedia.org

The steric hindrance can also influence the orientation of the ligand upon coordination. The bulky nature of the 2-methylpropyl group may lead to distortions in the typical coordination geometries to minimize steric clashes with other ligands in the coordination sphere. This steric effect is a well-documented phenomenon in the coordination chemistry of substituted imidazoles.

Synthesis and Spectroscopic Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Formation of Transition Metal Complexes (e.g., Titanium(IV), Nickel(II), Zinc(II))

Complexes of 2-substituted imidazoles have been synthesized with a range of transition metals. For example, zinc(II) complexes with 2-methylimidazole (B133640) have been prepared and characterized, often resulting in tetrahedral geometries. nih.gov The synthesis of such complexes can be achieved through solution-based methods or mechanochemical grinding. nih.gov

Nickel(II) readily forms complexes with imidazole and its derivatives. rsc.orgnih.govnih.govacs.orgias.ac.injocpr.com The resulting complexes can exhibit various coordination geometries, including octahedral and square planar, depending on the other ligands present in the coordination sphere. rsc.orgjocpr.com For instance, a distorted octahedral environment has been observed for a nickel(II) complex with a 2-(2'-pyridyl)-imidazole ligand. rsc.org

While specific studies on titanium(IV) complexes with this compound are not prevalent in the provided search results, the synthesis of titanium(IV) complexes with other nitrogen-containing ligands, such as imidazolin-2-imines, has been reported. nih.govresearchgate.net These syntheses often involve the reaction of a titanium(IV) precursor like tetrakis(dimethylamido)titanium(IV) with the ligand. researchgate.net

The general synthetic approach for these complexes involves the reaction of a metal salt (e.g., ZnCl₂, NiCl₂·6H₂O) with the imidazole ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.netajol.info

Determination of Coordination Geometries and Electronic Configurations

Spectroscopic techniques are crucial for determining the coordination geometries and electronic configurations of the metal complexes.

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the coordination of the imidazole ligand to the metal ion. Changes in the vibrational frequencies of the imidazole ring, particularly the C=N and N-H stretching bands, are indicative of complex formation. ajol.infomdpi.com The appearance of new bands corresponding to metal-nitrogen stretching vibrations further supports coordination. ajol.info

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry. For example, the UV-Vis spectrum of a Ni(II) complex can distinguish between octahedral and tetrahedral geometries based on the positions and intensities of the d-d transitions. nih.govias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes, such as those of Zn(II). nih.govajol.infomdpi.com Changes in the chemical shifts of the imidazole protons and carbons upon coordination provide evidence for complex formation and can give insights into the structure of the complex in solution. ajol.infomdpi.com

The following table summarizes typical spectroscopic data for imidazole-containing metal complexes:

| Spectroscopic Technique | Observed Feature | Interpretation |

| FT-IR | Shift in C=N and N-H stretching frequencies | Coordination of the imidazole ring to the metal center. |

| New bands in the far-IR region | Metal-Nitrogen bond formation. ajol.info | |

| UV-Vis | d-d transition bands | Determination of coordination geometry (e.g., octahedral, tetrahedral). ias.ac.in |

| ¹H & ¹³C NMR | Changes in chemical shifts of imidazole protons and carbons | Confirmation of complexation in solution. nih.govmdpi.com |

Crystallographic Analysis of Metal-Imidazole Complexes

For example, crystallographic studies of zinc(II) complexes with 2-methylimidazole have revealed a distorted tetrahedral coordination geometry around the zinc ion, with the metal being coordinated to two halide ions and two nitrogen atoms from the imidazole ligands. nih.gov Similarly, a nickel(II) complex with a substituted imidazole ligand was found to have a distorted octahedral geometry. rsc.org

These studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the packing of the molecules in the crystal lattice. nih.govrsc.org For instance, in some zinc(II)-imidazole complexes, molecules are interconnected by N-H···X hydrogen bonds (where X is a halide) to form extended one- or three-dimensional structures. nih.gov

The following table presents representative crystallographic data for metal-imidazole complexes:

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [ZnCl₂(2-MeIm)₂] | Zn(II) | Distorted Tetrahedral | Chains of molecules connected by N-H···Cl hydrogen bonds. nih.gov |

| [NiL₂Cl₂] (L = 2-(2'-pyridyl)-imidazole) | Ni(II) | Distorted Octahedral | Intermolecular hydrogen-bonding and π-π interactions. rsc.org |

Catalytic Applications of this compound-Derived Metal Complexes (Non-Biological)

There is no available literature on the catalytic use of metal complexes derived from this compound. Research on related 2-alkyl-substituted imidazoles suggests potential applications in areas such as oxidation and cross-coupling reactions; however, the specific influence of the 2-isobutyl group on catalytic performance has not been reported.

Role as N-Heterocyclic Carbene (NHC) Precursors

The synthesis of N-heterocyclic carbenes from imidazolium (B1220033) salts is a common strategy in catalysis. beilstein-journals.orguliege.be Typically, this involves the deprotonation of an imidazolium salt. beilstein-journals.org However, there are no published methods for the synthesis of an NHC precursor starting from this compound. General synthetic routes for other NHC precursors are known, but their direct applicability and the properties of the resulting carbene remain uninvestigated for this specific compound. beilstein-journals.org

Ligand Design Principles for Homogeneous and Heterogeneous Catalysis

Ligand design is crucial for tuning the electronic and steric properties of a metal catalyst. The 2-isobutyl group on the imidazole ring would be expected to introduce a moderate steric bulk near the metal center, which could influence substrate accessibility and selectivity. In homogeneous catalysis, this could impact the efficiency of reactions like olefin metathesis or cross-coupling. For heterogeneous catalysis, the isobutyl group could affect the packing and accessibility of active sites when the complex is anchored to a solid support. However, without experimental data, these remain theoretical considerations.

Supramolecular Interactions in Coordination Environments Involving this compound Ligands

Due to this lack of specific research, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline and focuses solely on this compound. Further experimental research would be required to elucidate the coordination chemistry and potential applications of this particular compound.

Applications in Materials Science and Industrial Chemistry Non Biological Focus

Utilization in Ionic Liquid Design and Formulation

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. ionike.comalfa-chemistry.com Imidazolium-based cations are among the most common components of ILs. ionike.comalfa-chemistry.com The properties of these ILs can be finely tuned by modifying the substituents on the imidazole (B134444) ring. alfa-chemistry.com

The incorporation of an isobutyl group at the 2-position of the imidazole ring, as in 2-(2-Methylpropyl)-1H-imidazole, can influence the resulting ionic liquid's properties. Alkyl groups on the imidazole cation affect characteristics such as viscosity, density, and thermal stability. encyclopedia.pub While specific research on ILs derived directly from this compound is not extensively detailed in the provided sources, the general principles of IL design indicate its potential. By N-alkylation of this compound, a disubstituted imidazolium (B1220033) cation can be formed. The nature of the N-substituent and the choice of the counter-anion (e.g., tetrafluoroborate, hexafluorophosphate) would further dictate the final properties of the ionic liquid. ionike.comnih.gov For instance, increasing the alkyl chain length on the imidazole ring can alter the van der Waals interactions and affect the packing of the ions, thereby influencing the melting point and viscosity of the IL. mdpi.com

Table 1: Potential Imidazolium Cations Derived from 2-Alkyl-Imidazoles for Ionic Liquids This table is illustrative and based on general knowledge of ionic liquid synthesis.

| 2-Alkyl-1H-imidazole Precursor | N-Substituent | Resulting Imidazolium Cation | Potential Anions |

| 2-Methyl-1H-imidazole | Methyl | 1,2-Dimethylimidazolium | Cl⁻, BF₄⁻, PF₆⁻ |

| 2-Methyl-1H-imidazole | Ethyl | 1-Ethyl-2-methylimidazolium | Br⁻, NO₃⁻, (CF₃SO₂)₂N⁻ |

| This compound | Methyl | 1-Methyl-2-(2-methylpropyl)imidazolium | Cl⁻, BF₄⁻, PF₆⁻ |

| This compound | Ethyl | 1-Ethyl-2-(2-methylpropyl)imidazolium | Br⁻, NO₃⁻, (CF₃SO₂)₂N⁻ |

Organic Catalysis Beyond Metal-Complex Systems

The imidazole moiety is a key feature in many organocatalysts, which are small organic molecules that can accelerate chemical reactions without the need for metals. rsc.orgtandfonline.com The basic nitrogen atom in the imidazole ring can act as a Brønsted or Lewis base, while the ring itself can be involved in various non-covalent interactions. rsc.org Imidazole and its derivatives have been successfully employed as catalysts in a variety of organic transformations, including multicomponent reactions for the synthesis of complex heterocyclic compounds. rsc.orgtandfonline.com

While specific studies detailing this compound as a standalone organocatalyst are not prominent, its structural features suggest potential applications. The isobutyl group at the 2-position can provide steric hindrance that may influence the stereoselectivity of a reaction. Furthermore, the basicity of the imidazole ring can be modulated by the electronic effects of the alkyl substituent. encyclopedia.pub Imidazolium salts, which can be derived from this compound, have been investigated as dual solvent-catalysts for reactions like esterification, highlighting the catalytic potential of the imidazole core. rsc.org This dual functionality is attributed to the catalytic activity of the imidazole ring itself. rsc.org

Applications in Dyes and Pigments

Imidazole derivatives are used as intermediates in the manufacturing of various dyes and pigments. nih.gov Azo dyes, which constitute a large class of synthetic colorants, can be synthesized by coupling a diazonium salt with an electron-rich aromatic compound. nih.govajol.info Heterocyclic compounds, including imidazoles, can be incorporated into the dye structure to modify its color, stability, and affinity for different substrates. nih.govresearchgate.net

The synthesis of azo dyes containing an imidazole moiety has been reported, where the imidazole derivative is first diazotized and then coupled with another aromatic component. nih.gov For example, 2-methylimidazole (B133640) is listed as a raw material for the production of dyes. nih.gov By extension, this compound could potentially be used in a similar fashion. The isobutyl group could influence the solubility and lightfastness properties of the resulting dye. The general synthetic route involves the diazotization of an amino-substituted imidazole or the use of an imidazole derivative as the coupling component. nih.gov

Role as Chemical Intermediates in Industrial Synthesis

Substituted imidazoles are valuable intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov The reactivity of the imidazole ring allows for various chemical transformations, making it a versatile building block. researchgate.net

A patent describes a method for synthesizing 1-isobutyl-2-methylimidazole from 2-methylimidazole and isobutyl chloride, noting its use as a paint additive and a pharmaceutical intermediate. google.com This demonstrates the industrial relevance of imidazoles with isobutyl substituents. Another patent outlines a general method for the manufacture of 2-alkyl imidazoles, including those with longer alkyl chains, by condensing glyoxal (B1671930) with an aliphatic aldehyde and ammonia (B1221849). google.com These synthesis routes underscore the accessibility of 2-alkyl imidazoles like this compound for industrial applications. Its role as an intermediate is predicated on its ability to undergo further reactions, such as N-alkylation or functionalization of the imidazole ring, to produce more complex molecules for various industrial uses. nbinno.com

Supramolecular Architectures and Functional Materials Incorporating this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The imidazole ring is an excellent building block for supramolecular architectures due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). nih.gov

The unique structure of the imidazole ring allows it to readily bind with various ions and molecules through these noncovalent interactions, forming a variety of supramolecular complexes. nih.gov These interactions are fundamental in the construction of functional materials like metal-organic frameworks (MOFs) and other complex assemblies. nih.govnih.gov While specific examples incorporating this compound are not detailed, the principles of supramolecular chemistry suggest its utility. The N-H group can participate in hydrogen bonding, and the aromatic π-system of the imidazole ring can engage in π-stacking interactions. The isobutyl group would add a hydrophobic and sterically bulky component, which could be used to direct the self-assembly process and influence the final architecture of the supramolecular structure. figshare.com

Agrochemical Intermediates for Plant Protection

Imidazole derivatives are a well-established class of compounds used in agriculture, primarily for their fungicidal properties. rsc.orgnih.gov Many commercial fungicides are based on the imidazole scaffold. These compounds often work by inhibiting specific enzymes in the fungal pathogens, leading to their death or the inhibition of their growth. nih.gov Consequently, substituted imidazoles like this compound are important intermediates in the synthesis of these agrochemicals. nbinno.com

The development of new fungicidal agents often involves the synthesis of novel imidazole derivatives. nih.govresearchgate.net Research has shown that imidazole-based ketene dithioacetals exhibit impressive activity against several economically important plant pathogens. nih.gov These compounds function by inhibiting the 14α-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. nih.gov

Role in Agricultural Chemical Development

While the imidazole scaffold is a crucial component in a variety of commercial agrochemicals, specific, detailed research findings on the direct application or synthetic role of this compound in the development of agricultural chemicals are not extensively documented in publicly available scientific literature. The broader class of imidazole derivatives has been investigated for various agricultural purposes; however, data directly implicating this compound remains limited.

Imidazole-based compounds, in general, are recognized for their fungicidal properties. Their mechanism of action often involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes. This disruption leads to the cessation of fungal growth and eventual cell death. Derivatives of imidazole are also explored as herbicides and plant growth regulators, showcasing the versatility of this chemical class in agriculture.

Despite the established importance of the imidazole ring system, the specific contribution and potential applications of this compound as a primary active ingredient or a key intermediate in the synthesis of novel agrochemicals are not well-defined in peer-reviewed research. Further investigation is required to ascertain its specific roles and efficacy in fungicidal, herbicidal, or plant growth regulatory contexts.

Due to the limited availability of specific research data, a data table detailing the research findings for this compound in agricultural applications cannot be provided at this time.

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for 2-(2-Methylpropyl)-1H-imidazole

The synthesis of imidazole (B134444) derivatives, including this compound, is an area of continuous investigation, with a strong emphasis on developing greener and more efficient methods. Traditional approaches often involve multi-step procedures and the use of hazardous reagents. Current research is focused on one-pot syntheses and the use of environmentally benign solvents and catalysts.

A notable development is the catalyst-free synthesis of 2,4-disubstituted imidazoles through the [3+2] cyclization of vinyl azides with amidines. acs.org This method offers a facile and efficient route to imidazole compounds. Another green approach involves the three-component, one-pot condensation of a benzyl, aldehydes, and ammonium (B1175870) acetate (B1210297) in refluxing ethanol (B145695) without a catalyst, which is described as a "catalyzed-by-itself" method. nih.gov Researchers have also explored the use of biodegradable promoters like lactic acid for the synthesis of 2,4,5-trisubstituted imidazoles, which works well for aromatic aldehydes with both electron-donating and electron-withdrawing groups. researchgate.net

A patented method for the manufacture of 2-alkyl imidazoles involves the reaction of an aliphatic aldehyde, such as isovaleraldehyde (B47997) (3-methylbutanal), with glyoxal (B1671930) and ammonia (B1221849) in the presence of a weak acid. This method is applicable to a wide range of aliphatic aldehydes, including those produced by the "OXO" synthesis. google.com

These advancements highlight a clear trend towards more sustainable and economically viable synthetic routes for this compound and related compounds, driven by the principles of green chemistry.

Exploration of Advanced Catalytic Systems Based on this compound Ligands

The imidazole scaffold is a key component in the design of ligands for various catalytic systems. The nitrogen atoms in the imidazole ring can coordinate with metal centers, making imidazole derivatives like this compound valuable ligands in catalysis.

Recent research has focused on the development of novel catalysts incorporating imidazole moieties. For instance, imidazole derivatives have been used in the synthesis of N-heterocyclic carbene (NHC) ligands, which are prominent in organometallic chemistry and catalysis. researchgate.net While specific studies on this compound as a ligand for advanced catalysis are not extensively documented in the provided results, the broader research on imidazole-based catalysts suggests significant potential. For example, novel benzenesulfonamide (B165840) derivatives bearing substituted imidazoles are being explored as potential candidates for hit-to-lead optimization in medicinal chemistry. researchgate.net

The development of heterogeneous catalysts is another promising area. A silica-based copper (I) catalyst has been used for the synthesis of hybrid compounds containing 2-methyl-4(5)-nitroimidazole and 1,2,3-triazole cores. researchgate.net This type of catalyst can be recovered and reused, which aligns with the principles of sustainable chemistry.

Future research will likely explore the use of this compound in creating novel catalytic systems for a range of organic transformations. The steric and electronic properties of the 2-isobutyl group can be tuned to influence the activity and selectivity of the resulting catalyst.

Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Advanced analytical techniques and computational chemistry are powerful tools for elucidating the intricate details of chemical transformations involving this compound.

In situ spectroscopic techniques, such as FT-IR and NMR spectroscopy, allow for the real-time monitoring of reactions, providing valuable data on reaction intermediates and kinetics. researchgate.netnih.gov This information is crucial for understanding how different reaction parameters influence the outcome of a synthesis.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in modern chemical research. researchgate.netresearchgate.net DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net For instance, DFT has been used to study the dimerization reactions of cyclic diaminocarbenes, including imidazole-2-ylidenes, revealing relationships between activation energies, aromatic stabilization energies, and singlet-triplet energy separation. researchgate.net

Recent studies have combined experimental and computational approaches to investigate the properties and reactivity of newly synthesized imidazole derivatives. researchgate.net This synergistic approach allows for a more comprehensive understanding of the system under investigation. For example, the mechanism of action of nitroimidazole compounds in hypoxic cells is being studied using a combination of experimental and computational methods to understand their covalent binding to proteins and inhibition of cellular enzymes. mdpi.com

Future research will likely see an increased application of these advanced techniques to study reactions involving this compound, leading to a deeper understanding of its chemical behavior and facilitating the development of more efficient and selective processes.

Design and Synthesis of Novel Materials Exploiting the this compound Scaffold

The unique structural and electronic properties of the imidazole ring make it an attractive building block for the design and synthesis of novel materials with a wide range of applications. The 2-isobutyl substituent in this compound can further influence the properties of these materials.

One area of interest is the development of imidazole-based polymers and frameworks. For example, imidazole derivatives are used as curing agents for epoxy resins, leading to materials with enhanced thermal and mechanical properties. elsevierpure.com A recent study introduced an imidazole-based latent curing agent with improved storage stability and low-temperature curing capabilities, achieved through chemical capping and mechano-chemical capsuling. elsevierpure.com

Imidazole-containing compounds are also being investigated for their potential in creating novel materials with specific biological activities. For instance, novel hybrid compounds containing both imidazole and phthalazin-1(2H)-imine cores have been synthesized and evaluated for their antiproliferative and antioxidant properties. mdpi.com

The synthesis of novel imidazole derivatives with specific functional groups can lead to materials with tailored properties. For example, the synthesis of 2-alkylsulfonyl-imidazoles with three diversity positions has been reported, offering a route to a wide range of substituted imidazoles. nih.gov

Future research in this area will likely focus on the rational design of materials based on the this compound scaffold for applications in areas such as drug delivery, catalysis, and advanced composites.

Expansion of Non-Biological Industrial Applications and Process Optimization

Beyond its role in biological and medicinal chemistry, this compound and its derivatives have potential in a variety of non-biological industrial applications. Process optimization is key to making these applications economically viable.

One significant industrial application of imidazole derivatives is as curing agents for epoxy resins. elsevierpure.com The development of one-component epoxy systems with latent curing agents is driven by their eco-friendliness, convenience, and cost-effectiveness. elsevierpure.com Research into imidazole-based latent curing agents that offer superior storage stability and low-temperature curing is ongoing. elsevierpure.com

Imidazoles are also used in the synthesis of ionic liquids, which have a wide range of applications as solvents and electrolytes. The properties of these ionic liquids can be tuned by varying the substituents on the imidazole ring. mdpi.com

Process optimization for the synthesis of 2-alkyl imidazoles is an active area of research. A patented method describes the manufacture of 2-alkyl imidazoles from aliphatic aldehydes and glyoxal, highlighting the industrial relevance of these compounds. google.com The development of scalable and cost-effective synthetic routes is crucial for expanding the industrial applications of this compound.

Future efforts will likely focus on identifying new industrial applications for this compound and optimizing the manufacturing processes to reduce costs and environmental impact.

Theoretical Prediction of Novel Reactivity and Application Potentials

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and potential applications of chemical compounds before they are synthesized in the laboratory. This in silico approach can significantly accelerate the discovery and development of new materials and processes.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. researchgate.netresearchgate.net It can be used to calculate various molecular properties, such as electronic structure, vibrational frequencies, and reactivity indices. researchgate.net These calculations can help to identify the most reactive sites in a molecule and predict how it will behave in a chemical reaction.

For example, DFT has been used to study the reactivity of imidazole derivatives, providing insights into their potential as catalysts and building blocks for new materials. researchgate.netresearchgate.net Computational studies have also been used to investigate the stability of N-heterocyclic carbenes derived from imidazoles. researchgate.net

Molecular dynamics (MD) simulations can be used to study the behavior of molecules over time, providing insights into their conformational dynamics and interactions with other molecules. researchgate.net This information is valuable for understanding the properties of materials and for designing new drugs.

The combination of DFT and MD simulations can provide a comprehensive theoretical understanding of the properties and potential applications of this compound. This knowledge can then be used to guide experimental research, leading to the development of new and innovative technologies.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Methylpropyl)-1H-imidazole, and how can reaction conditions be optimized?